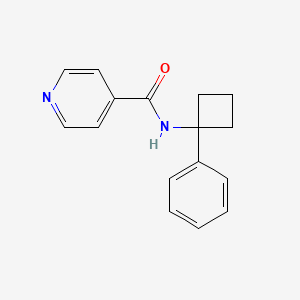
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide, also known as TDPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Scientific Research Applications
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a probe for studying the structure and function of proteins, particularly those involved in the regulation of ion channels. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide is based on its ability to bind to specific sites on proteins, particularly those involved in the regulation of ion channels. This binding can induce conformational changes in the protein, leading to altered function or activity. In addition, this compound can also act as an inhibitor of enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate binding or catalysis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, this compound has been shown to modulate the activity of voltage-gated potassium channels, leading to altered membrane potential and cellular excitability. In addition, this compound has been shown to inhibit the activity of various proteases and kinases, leading to altered cellular signaling and metabolism.
Advantages and Limitations for Lab Experiments
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has several advantages for use in lab experiments, including its high stability, solubility, and specificity for certain proteins or enzymes. However, this compound also has limitations, such as its potential toxicity and limited availability. In addition, this compound may not be suitable for all types of experiments, particularly those that require high throughput or in vivo studies.
Future Directions
There are several future directions for research on N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide, including the development of new synthesis methods, the identification of new protein targets, and the evaluation of its potential as a therapeutic agent. In addition, further studies are needed to elucidate the full range of biochemical and physiological effects of this compound, as well as its potential limitations and toxicity. Finally, the development of new applications for this compound in materials science and other fields may also be explored.
Synthesis Methods
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide can be synthesized using various methods, the most common of which is the reaction between 3,5-dimethylpyrazole and diphenylcarbodiimide. This method involves the use of a solvent, such as benzene or chloroform, and a catalyst, such as triethylamine or pyridine. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques, such as recrystallization or column chromatography.
properties
IUPAC Name |
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-18(19(23)21(3)16-10-6-4-7-11-16)15(2)22(20-14)17-12-8-5-9-13-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKGAIEDNDRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)












